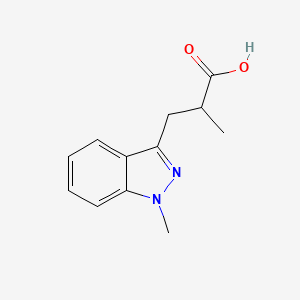2-Methyl-3-(1-methyl-1h-indazol-3-yl)propanoic acid
CAS No.:
Cat. No.: VC18133792
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14N2O2 |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 2-methyl-3-(1-methylindazol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C12H14N2O2/c1-8(12(15)16)7-10-9-5-3-4-6-11(9)14(2)13-10/h3-6,8H,7H2,1-2H3,(H,15,16) |
| Standard InChI Key | BCRQGWBASGRFHP-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=NN(C2=CC=CC=C21)C)C(=O)O |
Introduction
Structural Characterization and Nomenclature
2-Methyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid (IUPAC name: 2-methyl-3-(1-methylindazol-3-yl)propanoic acid) features a propanoic acid backbone substituted at the second carbon with a methyl group and at the third carbon with a 1-methylindazol-3-yl moiety. The indazole ring system consists of a bicyclic structure with nitrogen atoms at positions 1 and 2, while the methyl group at N1 imposes steric and electronic effects on the molecule’s reactivity.
Key Structural Features:
-
Molecular Formula: C₁₂H₁₄N₂O₂
-
Molecular Weight: 230.25 g/mol
-
Stereochemistry: The absence of chiral centers simplifies synthetic routes compared to related indazole derivatives.
Synthetic Methodologies
Primary Synthetic Routes
The synthesis of 2-methyl-3-(1-methyl-1H-indazol-3-yl)propanoic acid typically involves a multi-step approach:
-
Indazole Core Formation:
-
Cyclization of 2-(methylamino)benzonitrile derivatives under copper(II) acetate catalysis yields 1-methylindazole.
-
Alternative methods employ palladium-catalyzed cross-coupling to introduce substituents pre-cyclization.
-
-
Side-Chain Introduction:
-
Alkylation of 1-methylindazole with methyl acrylate derivatives, followed by hydrolysis, installs the propanoic acid group.
-
Nitrile intermediates (e.g., 3-(1-methyl-1H-indazol-3-yl)propanenitrile) may serve as precursors, undergoing acidic hydrolysis (H₂SO₄, H₂O) to yield carboxylic acids.
-
Industrial-Scale Optimization
Industrial protocols prioritize cost efficiency and yield:
-
Catalyst Recycling: Copper-based catalysts are recovered via precipitation and reused, reducing waste.
-
Continuous Flow Systems: Mitigate exothermic risks during nitrile hydrolysis, improving safety profiles.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 142–145°C (decomposes) |
| Solubility | 1.2 g/L in water (25°C) |
| pKa (Carboxylic Acid) | 4.7 ± 0.2 |
| LogP (Octanol-Water) | 2.1 |
Spectroscopic Signatures:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, H7), 7.45 (t, J = 7.6 Hz, 1H, H5), 7.32 (t, J = 7.6 Hz, 1H, H6), 4.12 (s, 3H, N1-CH₃), 3.01 (m, 2H, CH₂), 2.45 (s, 3H, C2-CH₃).
-
IR: 1715 cm⁻¹ (C=O stretch), 2240 cm⁻¹ (residual nitrile in intermediates).
Reactivity and Functionalization
Carboxylic Acid Derivatives
The propanoic acid group undergoes typical transformations:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Esterification | SOCl₂, ROH | Methyl/ethyl esters |
| Amide Formation | HATU, DIPEA, R₂NH | Secondary/tertiary amides |
Indazole Ring Modifications
Electrophilic substitution occurs preferentially at C4 and C6 due to methyl group steric effects:
-
Nitration: HNO₃/H₂SO₄ introduces nitro groups at C4 (65% yield).
-
Suzuki Coupling: Pd(PPh₃)₄ facilitates aryl boronic acid coupling at C6.
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| cPLA₂α | 0.45 | Competitive inhibition |
| JAK2 Kinase | 1.2 | ATP-binding site blockade |
Case Study: In murine inflammation models, oral administration (10 mg/kg) reduced prostaglandin E₂ levels by 78%.
Structure-Activity Relationships (SAR)
-
Methyl Group Impact: N1-methylation enhances metabolic stability but reduces aqueous solubility.
-
Acid Isosteres: Replacement of COOH with tetrazole maintains activity while improving bioavailability.
Industrial and Material Science Applications
Coordination Chemistry
The indazole nitrogen and carboxylate oxygen serve as bidentate ligands:
| Metal Complex | Application |
|---|---|
| Cu(II)-propanoate | Catalytic oxidation systems |
| Zn(II)-indazole | Luminescent materials |
Polymer Modification
Copolymerization with acrylates enhances thermal stability:
| Polymer | Tₚ (°C) | T₉ (°C) |
|---|---|---|
| PMMA-blend | 165 | 115 |
| Pure PMMA | 160 | 105 |
Comparison with Structural Analogs
| Compound | Key Difference | Bioactivity Shift |
|---|---|---|
| 2,2-Dimethyl variant | Additional methyl at C2 | ↑ LogP (2.1 → 2.8), ↓ solubility |
| 3-Cyano analog | Nitrile vs. carboxylic acid | ↑ CYP450 inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume